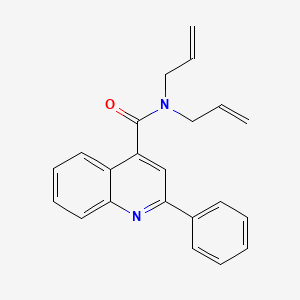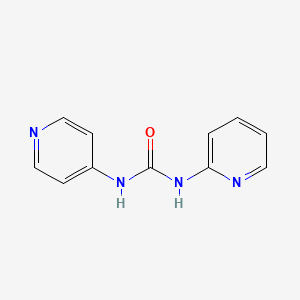![molecular formula C19H21N3O3S B5563322 3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)
3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of benzamides and their derivatives, including oxadiazole-thienyl compounds, is significant due to their diverse biological activities and potential applications in medicinal chemistry. The introduction of specific functional groups, like the 1,2,4-oxadiazol ring and thienyl moiety, into benzamide structures has been shown to enhance these activities, making them subjects of interest for synthesis and biological evaluation.
Synthesis Analysis
Synthesis of benzamide derivatives often involves condensation reactions, cyclocondensation, or three-component reactions that introduce various substituents, aiming to explore the impact of these groups on biological activity and chemical properties. For instance, cyclocondensation of 2-hydroxy benzamides with thioglycolic acid yields thiazolidin-benzamides, a process that might share mechanistic similarities with the synthesis of the target compound (Patel & Patel, 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those incorporating oxadiazole and thienyl groups, is crucial for understanding their chemical behavior and interaction with biological targets. Crystal structure analysis through X-ray diffraction provides insights into the molecular conformation, which is essential for the design of compounds with desired biological activities. Such structural analyses underscore the significance of non-covalent interactions, like hydrogen bonding and π-π stacking, in stabilizing the molecular structure and influencing its biological interactions (Sharma et al., 2016).
Aplicaciones Científicas De Investigación
Anticancer Activity
Research on substituted benzamides and oxadiazoles has shown promising anticancer properties. A study by Ravinaik et al. (2021) on a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).
Antifungal Agents
Compounds featuring oxadiazole and benzamide groups have also been investigated for their potential as antifungal agents. Narayana et al. (2004) synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, which were screened for antifungal activity. This research indicates the versatility of these compounds in developing treatments against fungal infections (Narayana et al., 2004).
Alzheimer's Disease
A notable application of benzamide derivatives is in the treatment of Alzheimer's disease. Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound decreased the level of phosphorylated tau proteins and their aggregation, demonstrating potential as a treatment for Alzheimer's disease (Lee et al., 2018).
Synthetic Methods and Chemical Properties
Research on the synthesis and chemical properties of related compounds provides foundational knowledge for the manipulation and application of similar chemical structures. The work by Sams and Lau (1999) on the solid-phase synthesis of 1,2,4-oxadiazoles presents methodologies that could be relevant for synthesizing compounds like 3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide, offering insights into potential synthetic routes and modifications (Sams & Lau, 1999).
Propiedades
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(2,24)9-8-13-5-3-6-14(11-13)17(23)20-12-16-21-18(25-22-16)15-7-4-10-26-15/h3-7,10-11,24H,8-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLOXOROPZDITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NOC(=N2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5563248.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5563252.png)
![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)

![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)

